Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate
Description
Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazine core substituted at the 6-position with a 3-oxopiperazine moiety and at the 3-position with an ethyl ester group. This compound is likely of interest in medicinal chemistry as a scaffold for drug discovery, given the prevalence of pyridazine and piperazine derivatives in pharmaceuticals .
Properties
IUPAC Name |
ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-2-18-11(17)8-3-4-9(14-13-8)15-6-5-12-10(16)7-15/h3-4H,2,5-7H2,1H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYJFYANNWBRSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCNC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the pyridazine ring.
Nucleophilic Substitution: This step introduces the 3-oxopiperazin-1-yl group into the pyridazine ring.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents onto the pyridazine ring or the piperazine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles and electrophiles are employed depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
Chemical Structure and Synthesis
Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate features a pyridazine ring substituted with an ethyl ester and a piperazine moiety. The presence of the 3-oxopiperazin-1-yl group enhances its pharmacological properties. The synthesis typically involves multi-step organic reactions that incorporate piperazine derivatives into pyridazine frameworks, allowing for the fine-tuning of biological activity.
Anti-Tubercular Activity
Research indicates that compounds similar to this compound exhibit promising anti-tubercular properties. For instance, derivatives have shown significant inhibitory effects against Mycobacterium tuberculosis, with some exhibiting low micromolar IC50 values, indicating potent antibacterial activity .
Modulators of Janus Kinase (JAK) Activity
Recent studies have identified pyridazine derivatives as potential modulators of Janus kinases, particularly tyrosine kinase 2 (TYK2). These compounds may have therapeutic implications for diseases where JAK signaling is dysregulated, such as autoimmune disorders .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Molecular docking studies suggest that it can interact with key enzymes involved in cancer cell proliferation and survival, making it a candidate for further development in oncology .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes associated with bacterial resistance mechanisms, enhancing its efficacy against resistant strains .
- Cell Signaling Modulation : It may modulate cell signaling pathways by interacting with receptors involved in inflammation and immune responses .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-tubercular activity | Demonstrated significant inhibition of M. tuberculosis with low IC50 values. |
| Study B | JAK modulation | Identified as a potential inhibitor of TYK2, showing promise in treating autoimmune diseases. |
| Study C | Anticancer effects | Exhibited cytotoxicity against various cancer cell lines through enzyme inhibition pathways. |
Mechanism of Action
The mechanism by which Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Substituent Variations on the Piperazine/Piperidine Ring
Key Observations :
- The 3-oxopiperazine substituent in the target compound distinguishes it from analogs with saturated piperidine or pyrrolidine rings. The ketone group may confer stronger intermolecular interactions (e.g., with enzymes or receptors) compared to hydroxyl or methyl groups .
- Lipophilicity : Methyl-substituted analogs (e.g., 3-methylpiperidine derivative ) exhibit higher lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.
- Stereochemical Impact : The (R)-configured 3-hydroxypyrrolidine derivative highlights the role of stereochemistry in modulating biological activity, though specific data on enantioselectivity are unavailable.
Ester Group and Pyridazine Core Modifications
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl-substituted analog demonstrates how electronegative groups can alter electronic density, impacting reactivity and interaction with hydrophobic binding pockets.
Biological Activity
Ethyl 6-(3-oxopiperazin-1-yl)pyridazine-3-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a pyridazine ring substituted with a piperazine moiety, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have highlighted the potential of derivatives of pyridazine compounds in exhibiting antimicrobial properties. For instance, compounds structurally related to this compound have shown significant activity against Mycobacterium tuberculosis. In a study evaluating various derivatives, some exhibited IC50 values as low as 1.35 μM, indicating potent anti-tubercular effects .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound were assessed using human embryonic kidney cells (HEK-293). Results indicated that the compound exhibits low toxicity, making it a promising candidate for further development in therapeutic applications .
The mechanism by which this compound exerts its biological effects may involve inhibition of specific enzymes or pathways associated with disease processes. For example, similar compounds have been shown to modulate sphingolipid metabolism, which is critical in various diseases including cancer and fibrosis .
Study on Anti-Tubercular Agents
A focused study synthesized several derivatives based on the pyridazine scaffold, including this compound. The study concluded that these compounds could serve as effective anti-tubercular agents due to their ability to inhibit the growth of Mycobacterium tuberculosis at low concentrations .
Pharmacokinetic Profiles
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable pharmacokinetic profiles with good solubility and stability under physiological conditions. However, detailed studies are required to fully elucidate these aspects .
Data Summary
| Biological Activity | IC50 (μM) | Tested Cell Line | Remarks |
|---|---|---|---|
| Anti-tubercular activity | 1.35 - 2.18 | Mycobacterium tuberculosis | Potent activity observed |
| Cytotoxicity | >40 | HEK-293 | Low toxicity reported |
| Enzyme inhibition | TBD | TBD | Mechanism involves sphingolipid modulation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
